![molecular formula C22H17ClN4O B2778701 (E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline CAS No. 375355-56-9](/img/structure/B2778701.png)
(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the hydrazine group suggests that this compound could exist in different isomeric forms . The exact structure would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the hydrazine group could potentially be involved in redox reactions, and the methoxy group could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and hydrazine groups could impact the compound’s solubility in different solvents .Scientific Research Applications
- The synthesized compound has been investigated for its antimicrobial properties. In antimicrobial screening, many of these derivatives demonstrated good activities comparable to reference drugs like Streptomycin and Fusidic acid .
- Isonicotinic acid hydrazide derivatives, including this compound, have been reported as antitubercular agents .
- Previous studies have highlighted the virucidal and bactericidal effects of isonicotinic acid hydrazide derivatives .
- Certain substituted pyridine derivatives, including amides, have shown analgesic and anticonvulsant properties .
Antimicrobial Activity
Antitubercular Potential
Virucidal and Bactericidal Properties
Analgesic and Anticonvulsant Effects
Antitumor Activity
Heterocyclic Systems with Biological Importance
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazole derivatives, have been reported to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that the compound is a schiff base , which are often involved in nucleophilic addition reactions, such as the Knoevenagel condensation . This reaction involves the addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated ketone .
Biochemical Pathways
Schiff bases, like this compound, are known to interact with various biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
Similar compounds, such as benzimidazole derivatives, have been reported to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities , suggesting that this compound may also have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound has been tested as a corrosion inhibitor of mild steel in a hydrochloric acid medium . The results showed a significant reduction in the corrosion rate of steel with the increase of the concentration of the Schiff base .
properties
IUPAC Name |
6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-28-20-10-6-5-9-16(20)14-24-27-22-25-19-12-11-17(23)13-18(19)21(26-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDYEPGMPABEY-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline |
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